

Asymmetric Synthesis with Dimethyl trans-1,2-cyclopropanedicarboxylate Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name:	Dimethyl trans-1,2-cyclopropanedicarboxylate
Cat. No.:	B1352631

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral derivatives of **dimethyl trans-1,2-cyclopropanedicarboxylate**. These chiral cyclopropane building blocks are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules, including potent antiviral agents. The methods outlined below focus on enzymatic resolution and catalytic asymmetric cyclopropanation, offering pathways to enantiomerically enriched cyclopropane dicarboxylates and their derivatives.

Introduction

Chiral cyclopropane rings are key structural motifs in numerous pharmaceuticals, imparting conformational rigidity and unique stereochemical features that can enhance biological activity and specificity.^[1] Derivatives of trans-1,2-cyclopropanedicarboxylic acid, in particular, serve as versatile intermediates in the synthesis of complex molecular architectures. The development of stereoselective methods to access these compounds in high enantiomeric purity is therefore a critical endeavor in modern drug discovery.

One notable application of chiral cyclopropane derivatives is in the synthesis of the anti-HIV drug Lenacapavir, which features a complex polycyclic core containing a chiral cyclopropane

moiety.^[2] This highlights the importance of robust and scalable methods for the preparation of such chiral building blocks.

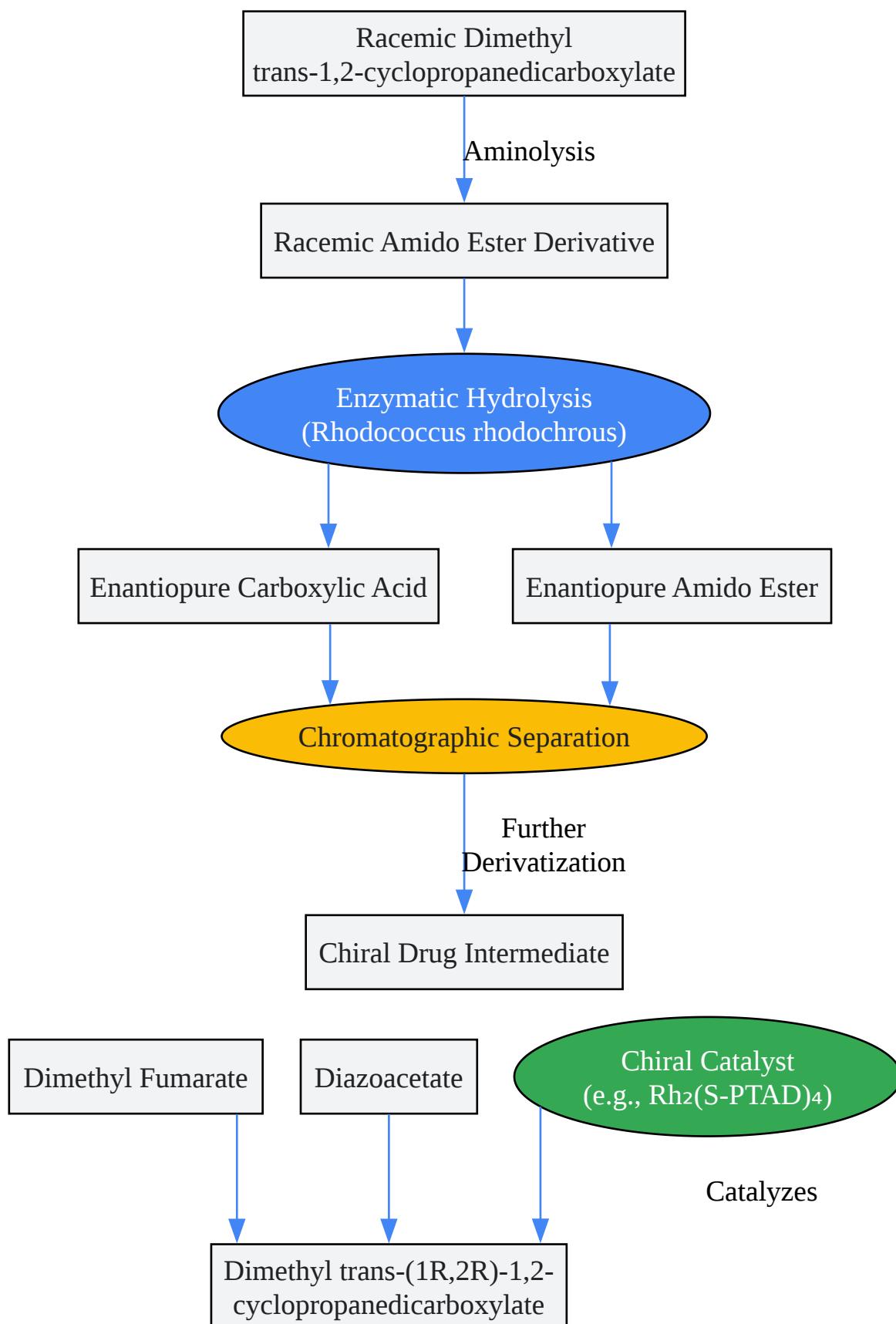
Methods of Asymmetric Synthesis

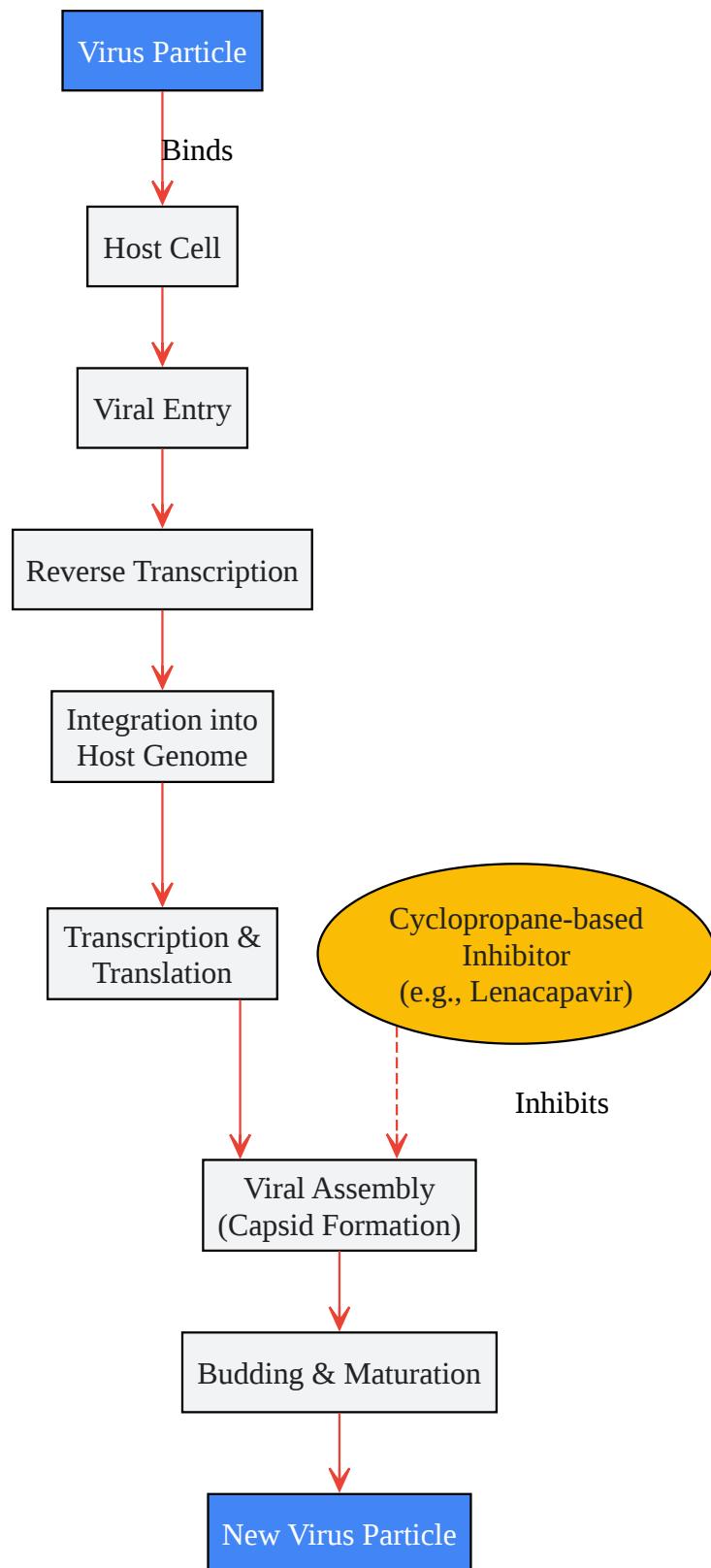
Two primary strategies for obtaining enantiomerically pure derivatives of **dimethyl trans-1,2-cyclopropanedicarboxylate** are detailed below: enzymatic kinetic resolution of a racemic mixture and direct catalytic asymmetric cyclopropanation.

Enzymatic Kinetic Resolution of Amido Esters

This method relies on the enantioselective hydrolysis of racemic amido esters derived from **dimethyl trans-1,2-cyclopropanedicarboxylate**. The amidase from *Rhodococcus rhodochrous* has been shown to be effective for this transformation, exhibiting high enantioselectivity.

Logical Workflow for Enzymatic Resolution:



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References

- 1. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - *Organic Chemistry Frontiers* (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
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